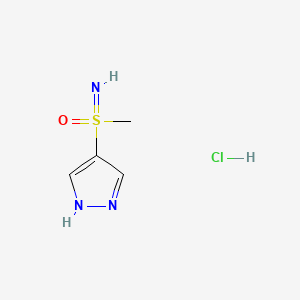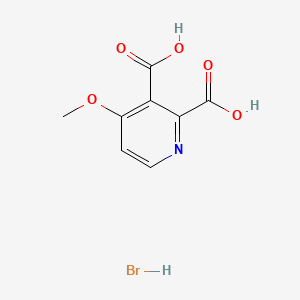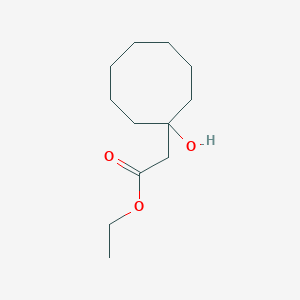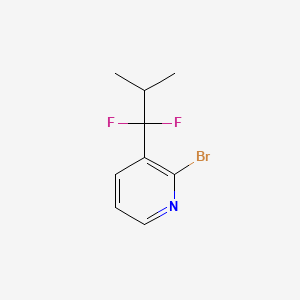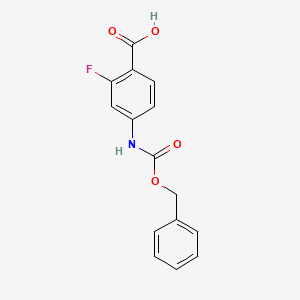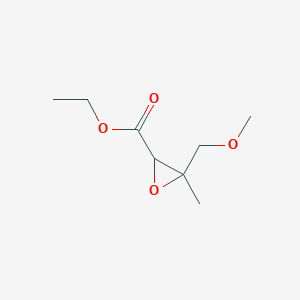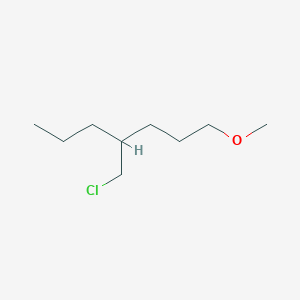
4-(Chloromethyl)-1-methoxyheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1-methoxyheptane is an organic compound characterized by a heptane backbone with a chloromethyl group attached to the fourth carbon and a methoxy group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methoxyheptane typically involves the chloromethylation of 1-methoxyheptane. This can be achieved through the reaction of 1-methoxyheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-methoxyheptane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives such as 4-(aminomethyl)-1-methoxyheptane.
Oxidation: Formation of 4-(chloromethyl)-1-heptanal or 4-(chloromethyl)-1-heptanoic acid.
Reduction: Formation of 4-methyl-1-methoxyheptane.
Scientific Research Applications
4-(Chloromethyl)-1-methoxyheptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of functionalized polymers and materials.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-methoxyheptane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxy group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-1-methoxyheptane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-1-ethoxyheptane: Similar structure but with an ethoxy group instead of a methoxy group.
4-(Chloromethyl)-1-methoxyhexane: Similar structure but with a hexane backbone instead of a heptane backbone.
Properties
Molecular Formula |
C9H19ClO |
|---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
4-(chloromethyl)-1-methoxyheptane |
InChI |
InChI=1S/C9H19ClO/c1-3-5-9(8-10)6-4-7-11-2/h9H,3-8H2,1-2H3 |
InChI Key |
BCIKFFSAACBSKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCOC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B15326189.png)
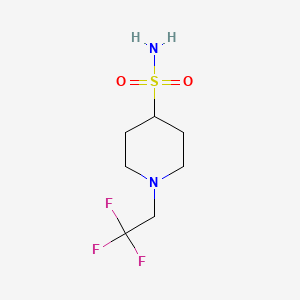


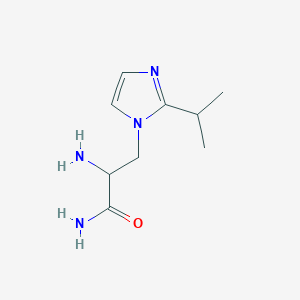
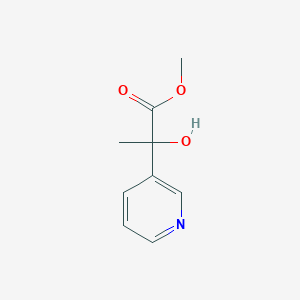
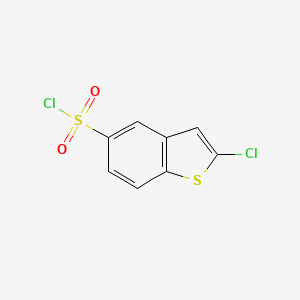
![methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride](/img/structure/B15326241.png)
